2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one is a complex organic compound classified within the chromen-4-one derivatives. This compound features a chromenone core, characterized by an amino group and a methoxy group, which contribute to its distinctive chemical properties. Its molecular formula is , with a molecular weight of approximately 281.30 g/mol. The structural arrangement allows it to engage in various
The chemical reactivity of 2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one is influenced by its functional groups. Key reactions include:
These reactions provide pathways for modifying the compound to enhance its properties or create new derivatives with specific functionalities.
Research indicates that 2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one exhibits promising biological activities, including:
These biological activities underscore its potential applications in pharmacology and therapeutic interventions.
The synthesis of 2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one typically involves multi-step organic reactions. A common synthetic route includes:
Optimized reaction conditions are crucial for achieving high yields and purity, often involving catalysts and controlled temperature and pressure.
2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one has diverse applications across various fields:
These applications highlight its versatility as a chemical entity.
Interaction studies have focused on how 2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one interacts with various biological macromolecules:
Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one. These include:
| Compound Name | Key Features | Differences |
|---|---|---|
| 2-(3-Amino-4-methylphenyl)-4H-chromen-4-one | Lacks methoxy group | Different chemical properties |
| 2-(4-Methoxyphenyl)-4H-chromen-4-one | Lacks amino group | Affects biological activity |
| 3-Amino-flavone | Contains similar chromenone structure | Different substitution pattern |
The uniqueness of 2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one lies in its specific substitution pattern and combination of functional groups, which enhance its versatility in both chemical reactivity and biological activity compared to these similar compounds.